4-(3,4-Difluorophenyl)butan-2-ol
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Overview
Description
4-(3,4-Difluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12F2O It is characterized by the presence of a butanol group attached to a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 3,4-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically include:
Reagents: 3,4-difluorobenzaldehyde, Grignard reagent (e.g., butylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Solvents: Anhydrous ether or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of intermediates.
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Purification: Techniques such as distillation, crystallization, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to alkanes using strong reducing agents.
Substitution: Halogenation or nitration reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products
Oxidation: 4-(3,4-Difluorophenyl)butan-2-one
Reduction: 4-(3,4-Difluorophenyl)butane
Substitution: 4-(3,4-Difluorophenyl)-2-bromobutane, 4-(3,4-Difluorophenyl)-2-nitrobutane
Scientific Research Applications
4-(3,4-Difluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)butan-2-ol involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Pathway Modulation: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Voriconazole: A triazole antifungal with a similar difluorophenyl structure.
Fluconazole: Another triazole antifungal with a related chemical framework.
Efinaconazole: An antifungal agent with a difluorophenyl group and a butanol moiety.
Uniqueness
4-(3,4-Difluorophenyl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike its analogs, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C10H12F2O |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7,13H,2-3H2,1H3 |
InChI Key |
KXKHIMVJXJUJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)O |
Origin of Product |
United States |
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